molecular formula C27H39N3O9S2 B12751315 N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2,5-pyrrolidinedione dimethanesulfonate CAS No. 116712-81-3

N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2,5-pyrrolidinedione dimethanesulfonate

Cat. No.: B12751315
CAS No.: 116712-81-3
M. Wt: 613.7 g/mol
InChI Key: NXQDSYQDYLFAFK-UHFFFAOYSA-N
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Description

N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2,5-pyrrolidinedione dimethanesulfonate is a complex organic compound with the molecular formula C30H41N3O9S2 and a molecular weight of 651.79 g/mol . This compound is known for its unique chemical structure, which includes a piperazine ring, a benzhydryloxyethyl group, and a pyrrolidinedione moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2,5-pyrrolidinedione dimethanesulfonate involves multiple steps, including the formation of the piperazine ring and the attachment of the benzhydryloxyethyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2,5-pyrrolidinedione dimethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2,5-pyrrolidinedione dimethanesulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2,5-pyrrolidinedione dimethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2,5-pyrrolidinedione dimethanesulfonate can be compared with similar compounds such as:

  • N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2-hydroxybenzamide dimethanesulfonate
  • N-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-2-hydroxybenzamide dimethanesulfonate

These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

116712-81-3

Molecular Formula

C27H39N3O9S2

Molecular Weight

613.7 g/mol

IUPAC Name

1-[2-[4-(2-benzhydryloxyethyl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione;methanesulfonic acid

InChI

InChI=1S/C25H31N3O3.2CH4O3S/c29-23-11-12-24(30)28(23)18-17-26-13-15-27(16-14-26)19-20-31-25(21-7-3-1-4-8-21)22-9-5-2-6-10-22;2*1-5(2,3)4/h1-10,25H,11-20H2;2*1H3,(H,2,3,4)

InChI Key

NXQDSYQDYLFAFK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CC(=O)N(C1=O)CCN2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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